N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
説明
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a heterocyclic compound characterized by a 1,2,4-oxadiazole ring substituted with a methyl group at the 3-position and linked via a methylene bridge to a 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide scaffold. Its structure combines the electron-deficient 1,2,4-oxadiazole moiety—known for metabolic stability and hydrogen-bonding capabilities—with the lipophilic benzo[b][1,4]dioxine system, which may enhance membrane permeability .
特性
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-8-15-12(20-16-8)6-14-13(17)11-7-18-9-4-2-3-5-10(9)19-11/h2-5,11H,6-7H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVUXTHBWFMCOCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2COC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antimicrobial, and other pharmacological effects.
Chemical Structure and Properties
The compound features a complex structure that integrates a 1,2,4-oxadiazole moiety with a benzo[b][1,4]dioxine framework. The presence of the oxadiazole ring is significant as it is known to enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide have demonstrated cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| MCF-7 (Breast Cancer) | 0.65 | Doxorubicin |
| A549 (Lung Cancer) | 1.20 | Doxorubicin |
| HeLa (Cervical Cancer) | 2.41 | Tamoxifen |
These results indicate that the compound exhibits potent activity against breast cancer cells and comparable efficacy against other cancer types .
The mechanism underlying the anticancer activity of this compound involves apoptosis induction and cell cycle arrest. Flow cytometry assays have shown that it triggers apoptotic pathways in cancer cells, leading to increased cell death in a dose-dependent manner .
Antimicrobial Activity
In addition to its anticancer properties, N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide has exhibited antimicrobial effects against various pathogens. Studies indicate effective inhibition against strains of Staphylococcus aureus and Escherichia coli at concentrations ranging from 4 to 32 µg/mL .
| Microorganism | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 4 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
This antimicrobial activity suggests potential applications in treating infections caused by resistant strains .
Other Pharmacological Activities
The compound has also been investigated for additional biological activities:
- Antioxidant Activity : Demonstrated significant free radical scavenging ability.
- Anti-inflammatory Effects : Shown to reduce inflammation markers in cellular models.
These properties further underscore the therapeutic potential of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide in diverse pharmacological contexts .
Case Studies and Research Findings
Several case studies have documented the efficacy of oxadiazole derivatives in clinical settings:
- Study on MCF-7 Cells : A study demonstrated that a derivative with structural similarities to the target compound induced apoptosis more effectively than standard chemotherapeutics like doxorubicin.
- In Vivo Studies : Animal models treated with similar oxadiazole compounds showed reduced tumor size and improved survival rates compared to control groups .
科学的研究の応用
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has shown significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 Value (µM) |
|---|---|
| Human breast adenocarcinoma (MCF-7) | 15.63 |
| Human melanoma (MEL-8) | Slightly lower than MCF-7 |
| Acute lymphoblastic leukemia (CEM-C7) | Not specified |
| Acute monocytic leukemia (U-937) | Not specified |
The mechanisms through which this compound exerts its effects include:
- Induction of Apoptosis : Flow cytometry assays indicate increased markers of apoptosis in treated cells.
- Cell Cycle Arrest : The compound may cause cell cycle arrest at the G0/G1 phase.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been associated with cytotoxic effects in cancer cells.
Potential Therapeutic Applications
Given its promising biological activity, N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is being investigated for potential therapeutic applications beyond oncology:
- Antimicrobial Activity : Preliminary studies suggest possible antimicrobial properties that warrant further exploration.
- Neuroprotective Effects : Research is ongoing to assess its potential neuroprotective effects in neurodegenerative diseases.
類似化合物との比較
Comparison with Similar Compounds
The compound is part of a broader class of benzo[b][1,4]dioxine carboxamides functionalized with heterocyclic substituents. Below is a comparative analysis of structurally related analogs, emphasizing key differences in substituents, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Structural Differences and Implications
Heterocyclic Core Variations: The 1,2,4-oxadiazole in the target compound (3-methyl substitution) offers metabolic resistance compared to hydrolytically labile esters or amides. Replacement of the oxadiazole with indole () shifts the pharmacodynamic profile, as seen in Compound 20’s antiviral activity against Venezuelan equine encephalitis virus (VEEV) .
Substituent Effects: Pyrazine substitution () introduces a planar aromatic system, favoring interactions with hydrophobic enzyme pockets or nucleic acids .
Biological Activity :
- While the target compound lacks explicit activity data, analogs like Compound 20 () demonstrate antiviral efficacy, suggesting the benzo[b][1,4]dioxine scaffold’s versatility in drug design .
Pharmacokinetic and Physicochemical Profiles
- LogP Predictions : The 3-methyl oxadiazole and benzo[b][1,4]dioxine groups likely confer moderate lipophilicity (estimated LogP ~2.5–3.5), comparable to the cyclohexyl analog but lower than the fluorinated indole derivative (LogP ~4.0) .
- Solubility : Polar triazole or pyrazine analogs () may exhibit superior aqueous solubility (>50 μM) compared to the target compound (<10 μM) .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides and N-phenylhydrazinecarboxamides as precursors (similar to methods for 1,3,4-thiadiazole derivatives). React in acetonitrile under reflux (1–3 min) to form intermediate hydrazine derivatives .
- Step 2 : Cyclize intermediates using DMF with iodine and triethylamine, which facilitates sulfur elimination and ring closure. Monitor reaction progress via TLC or HPLC .
- Optimization : Adjust solvent polarity, temperature, and catalyst concentration to improve yield. For example, acetonitrile’s high dielectric constant accelerates nucleophilic substitution, while DMF stabilizes intermediates during cyclization .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodology :
- Use 1H and 13C NMR spectroscopy to confirm the presence of key functional groups (e.g., oxadiazole methyl protons at δ 2.4–2.6 ppm, dihydrobenzo[d][1,4]dioxine aromatic protons at δ 6.8–7.2 ppm) .
- Mass spectrometry (HRMS) to verify molecular weight (expected [M+H]+: ~345.3 g/mol based on analogous structures) .
- X-ray crystallography (if crystals are obtainable) to resolve spatial arrangement, particularly the orientation of the oxadiazole-methyl group relative to the benzodioxine ring .
Q. What are the baseline stability profiles of this compound under varying pH and temperature conditions?
- Methodology :
- Conduct accelerated stability studies :
- pH stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Analyze degradation via HPLC-UV .
- Thermal stability : Heat samples to 40–80°C for 48 hours and monitor decomposition products using LC-MS .
- Key parameters : Oxadiazole rings are prone to hydrolysis under acidic conditions, while benzodioxine moieties may oxidize at high pH .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?
- Methodology :
- Step 1 : Replicate assays under standardized conditions (e.g., cell line viability vs. rodent pharmacokinetics). Use a split-plot experimental design to account for variability (e.g., randomized blocks for in vivo studies) .
- Step 2 : Perform ADME profiling to identify bioavailability limitations. For instance, poor solubility or rapid hepatic metabolism may explain reduced in vivo efficacy .
- Data reconciliation : Apply multivariate analysis (e.g., PCA) to isolate confounding variables (e.g., serum protein binding) .
Q. What computational strategies are effective for predicting the compound’s binding affinity to target proteins like GSK-3β?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the oxadiazole-methyl group and kinase active sites. Validate with free-energy perturbation (FEP) calculations .
- MD simulations : Run 100-ns trajectories in explicit solvent to assess binding stability. Focus on hydrogen bonds between the carboxamide and catalytic lysine residues .
- Benchmarking : Compare results with experimental IC50 values from kinase inhibition assays to refine force field parameters .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s selectivity?
- Methodology :
- Scaffold modification : Synthesize derivatives with variations in the oxadiazole substituents (e.g., 3-ethyl vs. 3-methyl) or benzodioxine ring (e.g., 6-fluoro substitution) .
- Biological screening : Test analogs against a panel of related targets (e.g., PDE4, COX-2) to identify selectivity drivers. Use high-content screening (HCS) for cytotoxicity profiling .
- Data analysis : Apply QSAR models with descriptors like logP, polar surface area, and topological torsion to correlate structural changes with activity .
Data Contradiction & Theoretical Frameworks
Q. How should researchers address discrepancies in spectral data (e.g., NMR shifts) between synthetic batches?
- Methodology :
- Step 1 : Re-isolate the compound via column chromatography (silica gel, EtOAc/hexane gradient) to remove impurities .
- Step 2 : Perform variable-temperature NMR to detect dynamic effects (e.g., rotameric equilibria of the oxadiazole-methyl group) .
- Step 3 : Cross-validate with 2D NMR (COSY, HSQC) to assign overlapping signals and confirm stereochemical consistency .
Q. What theoretical frameworks guide the study of this compound’s environmental fate and ecotoxicology?
- Methodology :
- Conceptual framework : Link to the "source-to-impact" model, which integrates physicochemical properties (e.g., logKow, hydrolysis half-life) with biotic compartmentalization .
- Experimental design : Use OECD Test Guidelines 307 (soil degradation) and 308 (aquatic sediment systems) to simulate environmental persistence .
- Risk assessment : Apply the EU’s REACH framework to prioritize metabolites for toxicity screening (e.g., nitroso derivatives from microbial degradation) .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
